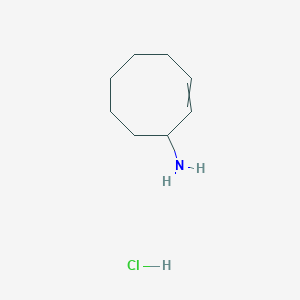

Cyclooct-2-en-1-amine;hydrochloride

Description

Cyclooct-2-en-1-amine hydrochloride (CAS: 1420787-84-3) is a cycloalkene-derived amine hydrochloride characterized by an eight-membered unsaturated ring system with a double bond at the 2-position and an amine group at the 1-position. Its molecular formula is C₈H₁₅N·HCl, yielding a molecular weight of 161.67 g/mol. This compound is primarily utilized as an organic building block in pharmaceutical research and chemical synthesis, particularly in the development of chiral ligands and bioactive molecules . Its strained cyclooctene ring confers unique reactivity, making it valuable for studying ring-opening reactions and stereoselective transformations.

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

cyclooct-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h4,6,8H,1-3,5,7,9H2;1H |

InChI Key |

QIQWEKWMVIWTSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=CC(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-2-en-1-amine;hydrochloride typically involves the reaction of cyclooctene with ammonia in the presence of a catalyst to form cyclooct-2-en-1-amine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form cyclooctane derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Cyclooct-2-en-1-one.

Reduction: Cyclooctane derivatives.

Substitution: Various substituted cyclooct-2-en-1-amine derivatives.

Scientific Research Applications

Cyclooct-2-en-1-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooct-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between cyclooct-2-en-1-amine hydrochloride and selected analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | |

|---|---|---|---|---|---|

| Cyclooct-2-en-1-amine hydrochloride | C₈H₁₅N·HCl | 161.67 | 1420787-84-3 | 8-membered ring, double bond at C2, NH₂·HCl | |

| Cyclopent-2-en-1-amine hydrochloride | C₅H₉N·HCl | 119.60 | Not Provided | 5-membered ring, double bond at C2, NH₂·HCl | |

| (1R,2S)-2-Phenylcyclohexan-1-amine HCl | C₁₂H₁₆N·HCl | 209.72 | 19988-39-7 | 6-membered ring, phenyl substituent, chiral | |

| 2-(1-Cyclohexen-1-yl)ethylamine HCl | C₁₆H₂₃N·HCl | 265.82 | 356530-85-3 | Cyclohexene fused with benzyl group | |

| 2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl | C₇H₁₂N·HCl | 149.64 | 2126176-81-4 | Cyclopentene with ethylamine chain |

Key Observations :

- Ring Size and Strain : Cyclooct-2-en-1-amine’s 8-membered ring introduces moderate ring strain compared to smaller analogues like cyclopentene derivatives (e.g., cyclopent-2-en-1-amine hydrochloride), which exhibit higher strain and reactivity .

- Hybrid Structures : Compounds like 2-(1-cyclohexen-1-yl)ethylamine HCl combine cycloalkene and benzyl motifs, broadening applications in drug design for multi-target engagement .

Physicochemical Properties

- Solubility : Cyclooct-2-en-1-amine hydrochloride’s larger ring size likely reduces water solubility compared to smaller analogues like cyclopent-2-en-1-amine hydrochloride, which may exhibit better solubility due to lower molecular weight .

- Stability : Cyclooctene derivatives are prone to ring-opening under acidic or oxidative conditions, whereas cyclohexene-based analogues (e.g., ) may exhibit greater stability due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.